molecular formula C17H18FN3O2S B2508018 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2194847-26-0

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No. B2508018
CAS RN: 2194847-26-0
M. Wt: 347.41
InChI Key: YJFONUXPVRKMGO-UHFFFAOYSA-N
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Description

The compound "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone" is a structurally complex molecule that may have potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that aim to introduce specific functional groups to achieve desired biological activities. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared to obtain inhibitors of type III secretion in Gram-negative bacteria, indicating that similar synthetic strategies could be applied to the compound of interest .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For example, the piperidine ring in a related compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . These findings suggest that the compound "this compound" may also exhibit a complex geometry that could be elucidated using similar analytical methods.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include substitution reactions, as seen in the synthesis of a compound where a substitution reaction was used to introduce a 2,5-Dichloro-benzenesulfonyl group . This indicates that the compound of interest may also be synthesized or modified through substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing stability in certain temperature ranges . Additionally, the electronic properties such as the HOMO-LUMO energy gap have been evaluated using density functional theory calculations, which could be indicative of the compound's reactivity and stability . The intermolecular interactions and the molecular electrostatic potential map have been used to identify reactive sites on the molecular surface, which could be relevant for understanding the reactivity of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound structurally related to the title compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrated antiproliferative activity. Its structure was characterized using various spectroscopic methods, showing a chair conformation for the piperidine and morpholine rings and stability provided by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Antitubercular Activities

  • In a study evaluating antitubercular activities, compounds with a structure similar to the title compound showed minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.12 μg/mL against Mycobacterium tuberculosis (Bisht et al., 2010).
  • Another research synthesized 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, which demonstrated good antitubercular and antifungal activity (Syed et al., 2013).

Antimicrobial Activities

  • Synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, related to the title compound, showed good antimicrobial activity against various bacterial and fungal strains (Mallesha & Mohana, 2014).

Antibacterial Agents

  • Acetylenic derivatives of a substituted 1, 3, 4-thiadiazole, with a similar structure to the title compound, were synthesized and found to have potential as antibacterial and antifungal agents (Tamer & Qassir, 2019).

Anti-arrhythmic Activity

  • Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and some showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Neuroprotective Activities

  • Aryloxyethylamine derivatives, structurally related to the title compound, were synthesized and evaluated for neuroprotective effects in vitro and in vivo. These compounds showed potent neuroprotection against glutamate-induced cell death and ischemic stroke (Zhong et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a critical step in cellular metabolism and energy production.

Mode of Action

The compound interacts with GLS1, inhibiting its activity . This inhibition disrupts the normal metabolic processes of the cell, particularly those reliant on the conversion of glutamine to glutamate. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

By inhibiting GLS1, the compound affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, which is then used in various cellular processes, including the citric acid cycle (also known as the Krebs cycle or TCA cycle), a key component of cellular respiration. Disruption of this pathway can lead to a decrease in energy production and potentially induce cell death.

Pharmacokinetics

The compound’s potency levels were prognosticated via chemical descriptors and molecular field delineations

Result of Action

The inhibition of GLS1 and the disruption of the glutaminolysis pathway can lead to a decrease in cellular energy production. This can induce cell death, particularly in cells that are heavily reliant on this pathway, such as cancer cells . Therefore, this compound may have potential as an antineoplastic agent.

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c18-13-3-1-12(2-4-13)17(7-8-17)15(22)21-9-5-14(6-10-21)23-16-20-19-11-24-16/h1-4,11,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFONUXPVRKMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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